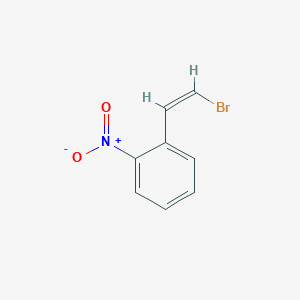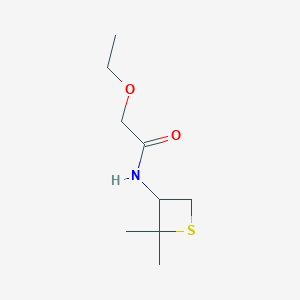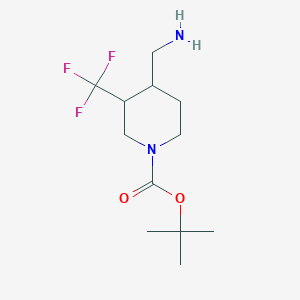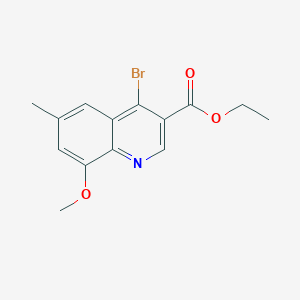![molecular formula C6H4ClN3O B15228548 2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)
2-Chlorofuro[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorofuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 g/mol . This compound is characterized by the presence of a chlorine atom, a furan ring, and a pyrimidine ring, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorofuro[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with furan derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorofuro[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
2-Chlorofuro[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of various agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chlorofuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorofuro[3,2-d]pyrimidin-4-amine: This compound has a similar structure but differs in the position of the furan ring.
2-Chloropyrimidine: A simpler compound that serves as a precursor in the synthesis of 2-Chlorofuro[2,3-d]pyrimidin-4-amine.
Uniqueness
This compound is unique due to its specific arrangement of the furan and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H4ClN3O |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
2-chlorofuro[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-4(8)3-1-2-11-5(3)10-6/h1-2H,(H2,8,9,10) |
InChI-Schlüssel |
PMBTZSHUOVZEKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=NC(=NC(=C21)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15228502.png)


![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)

![methyl 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15228538.png)



